molecular formula C16H21NO8 B14375479 N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid CAS No. 90159-87-8

N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid

Cat. No.: B14375479
CAS No.: 90159-87-8
M. Wt: 355.34 g/mol
InChI Key: DGPIHILJPIWVNE-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and aliphatic components, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid typically involves multiple steps, starting with the preparation of the 3,5-dimethoxyphenyl derivative. This is followed by the introduction of the propan-2-yl group through a series of nucleophilic substitution reactions. The final step involves the coupling of this intermediate with L-aspartic acid under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-glutamic acid
  • N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-alanine

Uniqueness

N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

90159-87-8

Molecular Formula

C16H21NO8

Molecular Weight

355.34 g/mol

IUPAC Name

(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]butanedioic acid

InChI

InChI=1S/C16H21NO8/c1-16(2,9-5-10(23-3)7-11(6-9)24-4)25-15(22)17-12(14(20)21)8-13(18)19/h5-7,12H,8H2,1-4H3,(H,17,22)(H,18,19)(H,20,21)/t12-/m0/s1

InChI Key

DGPIHILJPIWVNE-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.